molecular formula C9H9BrN2O B14844065 4-Bromo-N-cyclopropylpicolinamide CAS No. 947534-65-8

4-Bromo-N-cyclopropylpicolinamide

Cat. No.: B14844065
CAS No.: 947534-65-8
M. Wt: 241.08 g/mol
InChI Key: RWVXPUXNRYNKNH-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylpicolinamide is a brominated picolinamide derivative featuring a pyridine ring substituted with a bromine atom at the 4-position and a cyclopropyl group attached to the amide nitrogen. The pyridine core contributes to its polarity and hydrogen-bonding capabilities, while the bromine atom may serve as a reactive site for cross-coupling reactions.

Properties

CAS No.

947534-65-8

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-N-cyclopropylpyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)

InChI Key

RWVXPUXNRYNKNH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopropyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 4-position of the pyridine ring. The cyclopropyl group can then be introduced via a nucleophilic substitution reaction using cyclopropylamine .

Industrial Production Methods: Industrial production of 4-Bromo-N-cyclopropylpicolinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-Bromo-N-cyclopropylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

CAS No. Compound Name Aromatic Core N-Substituent Bromine Position Similarity Score
346708-50-7 4-Bromo-N,N-diisopropylbenzamide Benzene Diisopropyl 4 0.95
80311-89-3 Not Disclosed* Benzene Undisclosed 4 0.95
18469-37-9 Not Disclosed* Benzene Undisclosed 4 0.95
15930-59-3 4-Bromo-N-cyclopropylbenzamide Benzene Cyclopropyl 4 0.98
79606-46-5 4-Bromo-N,N-diethylpicolinamide Pyridine Diethyl 4 0.98

*Exact structures for some CAS entries are proprietary or undisclosed in public databases.

Key Findings:

This may enhance solubility and target-binding affinity in biological systems .

N-Substituent Effects :

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in 4-Bromo-N-cyclopropylpicolinamide introduces ring strain and conformational restraint, which may reduce metabolic degradation compared to flexible alkyl chains (e.g., diethyl or diisopropyl groups in 79606-46-5 and 346708-50-7) .
  • Steric Hindrance : Bulkier substituents like diisopropyl (346708-50-7) may hinder interactions with enzymatic active sites, whereas smaller groups like cyclopropyl could improve binding efficiency.

Bromine Position :

  • All compounds share bromine at the 4-position, a strategic site for Suzuki-Miyaura cross-coupling reactions. However, electronic effects differ between pyridine (electron-deficient) and benzene (electron-neutral) cores, altering reactivity in substitution reactions .

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